molecular formula C9H10N2O4 B1604116 Ethyl 4-amino-2-nitrobenzoate CAS No. 84228-46-6

Ethyl 4-amino-2-nitrobenzoate

Cat. No.: B1604116
CAS No.: 84228-46-6
M. Wt: 210.19 g/mol
InChI Key: YOMQIQZTFBDFSR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 4-position and a nitro group at the 2-position

Mechanism of Action

Target of Action

Ethyl 4-amino-2-nitrobenzoate, also known as Benzocaine, primarily targets the nerve impulses in the body. It acts as a blocker of these impulses and reduces the permeability of the neuronal membrane to sodium ions . This blocking action is crucial for its role as a local anesthetic.

Mode of Action

The compound interacts with its targets, the nerve impulses, by blocking them. This blocking action reduces the permeability of the neuronal membrane to sodium ions . As a result, the transmission of pain signals in the nerves is inhibited, leading to a numbing effect in the local area where the compound is applied.

Biochemical Pathways

The synthesis of this compound involves two main biochemical pathways: the reduction of p-nitrobenzoic acid and its subsequent esterification . The reduction process transforms the nitro group into an amino group, while the esterification process attaches the ethyl group to the benzoic acid, forming the final product .

Result of Action

The primary result of the action of this compound is local anesthesia . By blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions, it prevents the transmission of pain signals, leading to a numbing effect in the local area of application . This makes it useful for procedures that require a local anesthetic.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, followed by reduction to yield ethyl 4-aminobenzoate. The final step involves the nitration of ethyl 4-aminobenzoate to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Reduction: Ethyl 4,2-diaminobenzoate.

    Substitution: Depending on the nucleophile, various substituted benzoates can be formed.

Scientific Research Applications

Ethyl 4-amino-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of compounds with potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the nitro group.

    Ethyl 2-nitrobenzoate: Similar structure but lacks the amino group.

    Ethyl 4,2-diaminobenzoate: Similar structure but has an additional amino group.

Uniqueness: Ethyl 4-amino-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

ethyl 4-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQIQZTFBDFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628574
Record name Ethyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-46-6
Record name Ethyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-acetylamino-2-nitrobenzoic acid (1.80 g, 8.0 mmol) in 12 N hydrochloric acid (14 mL) and absolute ethyl alcohol (10 mL) was heated to 90°-100° C. for 5 h. Concentrated down in vacuo to remove ethyl alcohol only, adjusted pH to 4 with 1N sodium hydroxide and filtered off precipitate to give 140 mg (Y: 8%) of the title compound; 1H-NMR (CDCl3): δ7.61 (d, J=8.5 Hz, 1H), 6.82 (d, J=2.1 Hz, 1H), 6.74 (dd, J=8.5, 2.1 Hz, 1H), 6.52 (bs, 2H), 4.17 (q, J=7.1 Hz, 2H), 1.21 (t, J=7.1 Hz, 3H); MS (DCI) m/e: 211 (MH+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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